Potassium L-aspartate is derived from L-aspartic acid, which was first isolated from asparagus juice in 1806. The systematic name for this compound is dipotassium (2S)-2-aminobutanedioate, and it has the chemical formula C₄H₅K₂NO₄. The molecular weight of Potassium L-aspartate is approximately 209.28 g/mol . It belongs to the class of amino acids and is categorized as a small molecule in pharmacological contexts .
Potassium L-aspartate can be synthesized through various methods, with two notable approaches being:
Potassium L-aspartate has a defined molecular structure characterized by two potassium ions associated with the aspartate anion. Its structural representation includes:
The compound exhibits two stereocenters, contributing to its optical activity.
Potassium L-aspartate participates in various chemical reactions typical of amino acids and their salts. Key reactions include:
The mechanism of action of Potassium L-aspartate primarily involves its role as a potassium supplement. It helps restore potassium levels in the body, which is essential for:
Research indicates that supplementation may improve exercise performance by mitigating fatigue associated with low potassium levels .
Potassium L-aspartate has several applications across different fields:
Mitochondrial dysfunction is a cornerstone of TBI secondary injury, characterized by disrupted electron transport chain (ETC) activity, reactive oxygen species (ROS) overproduction, and impaired calcium buffering [2]. Potassium L-aspartate targets these defects through dual metabolic actions:
In rodent TBI models, PA treatment (125 mg/kg) significantly restored complex I/III activity by 38% and reduced mitochondrial ROS by 45% compared to untreated controls [1]. These effects correlate with attenuated neuronal apoptosis and improved bioenergetic profiles.
Table 1: Impact of Potassium L-Aspartate on Mitochondrial Parameters Post-TBI
Parameter | Untreated TBI | PA-Treated TBI | Change (%) |
---|---|---|---|
Complex I Activity (nmol/min/mg) | 8.2 ± 0.9 | 11.3 ± 1.1 | +37.8%* |
ATP (nmol/mg protein) | 1.05 ± 0.2 | 1.62 ± 0.3 | +54.3%** |
ROS (U/mg protein) | 32.4 ± 3.1 | 17.8 ± 2.5 | -45.1%** |
Calcium Retention Capacity | 58.7 ± 6.2 | 89.4 ± 7.8 | +52.3%** |
Data derived from controlled cortical impact (CCI) models [1] [4]; *p<0.05, *p<0.01*
Dysregulation of neuronal ion gradients is a critical driver of cytotoxic edema and excitotoxicity post-TBI. The Na⁺/K⁺-ATPase pump, responsible for maintaining transmembrane sodium/potassium gradients, suffers 60–70% activity loss within hours of injury due to ATP depletion and oxidative inactivation [1] [8]. Potassium L-aspartate exerts corrective effects via:
Experimental studies show PA (125 mg/kg) increased Na⁺/K⁺-ATPase activity by 85% in perilesional cortex tissue at 24h post-CCI. This was accompanied by 30% reductions in intracellular Na⁺ overload and extracellular K⁺ accumulation, mitigating depolarization waves [1] [4].
Table 2: Ion Homeostasis Restoration with Potassium L-Aspartate
Metric | Sham Group | Untreated TBI | PA-Treated TBI |
---|---|---|---|
Na⁺/K⁺-ATPase Activity | 100% | 32.5% ± 4.2% | 60.1% ± 5.1%* |
Intracellular [Na⁺] (mM) | 10.1 ± 0.8 | 48.3 ± 3.5 | 29.7 ± 2.9* |
Extracellular [K⁺] (mM) | 3.0 ± 0.2 | 8.9 ± 0.7 | 4.8 ± 0.4* |
Values normalized to sham; *p<0.01 vs. untreated TBI [1] [4]
TBI triggers a metabolic crisis wherein glycolysis accelerates but OXPHOS fails, causing lactate accumulation and ATP shortfalls. Potassium L-aspartate counteracts this through:
In CCI rats, PA elevated cortical ATP by 54% and reduced lactate by 41% versus controls. Magnetic resonance spectroscopy confirmed accelerated phosphocreatine recovery, indicating improved OXPHOS kinetics [1].
Table 3: Cerebral Bioenergetic Markers Post-PA Treatment
Treatment Group | ATP (μmol/g) | Lactate (μmol/g) | PCr/ATP Ratio |
---|---|---|---|
Sham | 2.95 ± 0.21 | 1.42 ± 0.18 | 1.62 ± 0.09 |
TBI + Vehicle | 1.05 ± 0.13* | 5.87 ± 0.52* | 0.78 ± 0.07* |
TBI + PA (125 mg/kg) | 1.62 ± 0.17** | 3.46 ± 0.41** | 1.24 ± 0.08** |
PCr = phosphocreatine; *p<0.01 vs. sham; *p<0.01 vs. TBI + vehicle [1] [4]*
Cytotoxic edema arises from osmolyte-driven water influx into cells following Na⁺/K⁺-ATPase failure. Potassium L-aspartate’s dual roles in ion homeostasis and ATP revival confer potent anti-edematous effects:
PA (125 mg/kg) reduced brain water content by 12% and Evans blue extravasation (BBB permeability marker) by 48% in TBI models. Histology revealed 40% smaller lesion volumes, correlating with improved neurobehavioral scores [1] [4].
Table 4: Edema and BBB Integrity Parameters
Parameter | Untreated TBI | PA-Treated TBI | Reduction |
---|---|---|---|
Brain Water Content (%) | 83.7 ± 0.9 | 76.2 ± 0.7* | -9.0%* |
Evans Blue (μg/g tissue) | 28.5 ± 2.4 | 14.8 ± 1.6* | -48.1%* |
Cortical Lesion Volume (mm³) | 48.3 ± 3.2 | 29.1 ± 2.5* | -39.8%* |
All changes p<0.001 vs. untreated [1] [4]
Beyond bioenergetics, aspartate engages signaling cascades that promote neuronal survival:
These pathways create a feedforward loop where metabolic support from PA amplifies endogenous neuroprotective signaling, explaining its efficacy in improving functional outcomes in preclinical models.
Table 5: Key Molecular Interactions of Potassium L-Aspartate
Aspartate-Derived Metabolite | Signaling Pathway | Neuroprotective Effect |
---|---|---|
Oxaloacetate | PGC-1α / NRF1 activation | Mitochondrial biogenesis enhancement |
Glutamate | GABA synthesis | Excitotoxicity reduction |
NADPH | Glutathione reductase activation | Oxidative stress mitigation |
Asparagine | mTOR regulation | Protein synthesis for synaptic repair |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0